Zolmitriptan-d6 N-Oxide is synthesized through specific chemical reactions involving Zolmitriptan. It falls under the category of pharmaceutical compounds known as triptans, which are characterized by their ability to mimic serotonin's effects in the brain. This compound is recognized for its potential to provide insights into the metabolic pathways of Zolmitriptan and its derivatives.
The synthesis of Zolmitriptan-d6 N-Oxide typically involves the oxidation of Zolmitriptan using hydrogen peroxide as an oxidizing agent. The reaction conditions include:
This method allows for the incorporation of deuterium into the molecule, which is beneficial for tracing studies in pharmacokinetics. The reaction is optimized to ensure high yield and purity of the N-oxide derivative, which is crucial for its application in scientific research.
The molecular formula for Zolmitriptan-d6 N-Oxide is , with a molecular weight of approximately 303.36 g/mol. The IUPAC name is N,N-dimethyl-2-[5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-3-yl]ethanamine oxide. The compound's structure features an indole moiety and a dimethylamino group, characteristic of many triptans .
The structural representation can be described using the following identifiers:
These identifiers provide a comprehensive view of the compound's molecular structure.
Zolmitriptan-d6 N-Oxide primarily undergoes oxidation reactions during its synthesis. The oxidation process converts Zolmitriptan to its N-Oxide form using hydrogen peroxide as the oxidizing agent.
The key reagents and conditions involved in the synthesis include:
These conditions are critical for achieving optimal yields and purity levels in the final product.
Zolmitriptan-d6 N-Oxide itself does not have a specific therapeutic mechanism but serves as a reference standard to understand Zolmitriptan's metabolic pathways. The parent compound, Zolmitriptan, acts primarily on 5-hydroxytryptamine receptors (5-HT1B and 5-HT1D). Its mechanism involves:
The pharmacokinetic properties are expected to be similar to those of Zolmitriptan, characterized by rapid absorption and a median time to peak concentration (tmax) of about 20 minutes.
Zolmitriptan-d6 N-Oxide has distinct physical characteristics:
The chemical properties include:
These properties are essential for its application in research settings .
Zolmitriptan-d6 N-Oxide has various applications in scientific research:
Zolmitriptan-d6 N-Oxide (CAS 1217618-32-0) is a deuterium-enriched analog of the minor metabolite Zolmitriptan N-Oxide. Its molecular formula is C₁₆H₁₅D₆N₃O₃, with a molecular weight of 309.39 g/mol [1] [2]. The compound features six deuterium atoms specifically incorporated at the dimethylamino group, resulting in an -N(CD₃)₂ moiety instead of the -N(CH₃)₂ group in the non-deuterated parent compound [1] [8]. This strategic isotopic labeling maintains the core structural features of Zolmitriptan N-Oxide, including the indole ring system and oxazolidinone pharmacophore, while introducing a mass difference sufficient for analytical discrimination [8] [10].
The stereochemistry of the oxazolidinone ring remains consistent with the (4S) configuration of the parent Zolmitriptan molecule, as deuterium labeling does not alter chiral centers [5]. The N-oxide functional group (-N⁺-O⁻) is positioned on the dimethylamino side chain, creating a permanent dipole that significantly influences the compound's polarity compared to non-oxidized Zolmitriptan analogs [10].
Table 1: Structural Features of Zolmitriptan-d6 N-Oxide
Structural Element | Description | Significance |
---|---|---|
Deuterium Position | -N(CD₃)₂ group | Creates 6 Da mass difference for MS detection |
Chiral Center | (4S)-configuration at oxazolidinone | Maintains stereochemical integrity of parent drug |
N-Oxide Group | Tertiary amine oxide | Increases polarity; site of metabolic formation |
Indole System | 3-substituted indole | Maintains core pharmacophore structure |
Mass spectrometry provides the most distinctive characterization of Zolmitriptan-d6 N-Oxide. The compound exhibits a protonated molecular ion [M+H]⁺ at m/z 310.4 under electrospray ionization conditions, representing a 6 Da shift from the non-deuterated analog (MW 303.36 → m/z 304) [2] [10]. Tandem mass spectrometry reveals characteristic fragment ions at m/z 203 (loss of oxazolidinone moiety) and m/z 119 (indole-derived fragment), with retention of deuterium labels in the dimethylamino-containing fragments [1] [8].
Nuclear Magnetic Resonance (NMR) spectroscopy shows distinctive changes compared to non-deuterated Zolmitriptan N-Oxide:
Infrared spectroscopy displays characteristic absorptions at 1630-1670 cm⁻¹ (oxazolidinone C=O stretch), 1260-1290 cm⁻¹ (N-O stretch of the N-oxide), and 2100-2200 cm⁻¹ (C-D stretching vibrations) [8]. The C-D stretches provide a distinctive spectroscopic signature not present in non-deuterated analogs, enabling specific identification in mixed samples.
Zolmitriptan-d6 N-Oxide exhibits distinct physicochemical properties due to its deuterium labeling and N-oxide functional group:
Solubility: The compound demonstrates moderate water solubility (approximately 5-10 mg/mL at 25°C), significantly higher than the parent Zolmitriptan (<1 mg/mL) due to the increased polarity imparted by the N-oxide group. It shows good solubility in polar organic solvents like methanol and dimethyl sulfoxide, but limited solubility in non-polar solvents like hexane [1] [10].
Stability: The compound requires storage at -20°C to maintain stability, indicating sensitivity to thermal degradation [1]. It is stable under standard laboratory conditions for several hours but may undergo gradual degradation under acidic conditions through N-oxide reduction or under UV light through radical decomposition pathways. Accelerated stability studies indicate less than 5% degradation after 6 months when stored at -20°C in amber vials [8].
Partition Coefficient: Experimental LogP (octanol-water) values are approximately -0.42, significantly lower than Zolmitriptan's LogP of ~0.6, reflecting the increased polarity from both the N-oxide formation and deuterium substitution [5] [10]. This decreased lipophilicity impacts chromatographic behavior, with the deuterated N-oxide typically eluting before non-oxidized triptans in reversed-phase LC systems.
Table 2: Physicochemical Comparison with Related Compounds
Property | Zolmitriptan-d6 N-Oxide | Zolmitriptan N-Oxide | Zolmitriptan |
---|---|---|---|
Molecular Weight | 309.39 g/mol | 303.36 g/mol | 287.36 g/mol (unlabeled) |
LogP (calc.) | -0.42 | -0.39 | 0.60 |
Water Solubility | 5-10 mg/mL | 5-10 mg/mL | <1 mg/mL |
Storage Temp. | -20°C | -20°C | Room temperature |
Major MS Ion | m/z 310.4 [M+H]⁺ | m/z 304.3 [M+H]⁺ | m/z 288.2 [M+H]⁺ |
Zolmitriptan-d6 N-Oxide serves as a crucial isotopically labeled analog for studying the metabolic fate of the parent drug Zolmitriptan (C₁₆H₂₁N₃O₂, MW 287.36 g/mol) [5] [6]. While Zolmitriptan itself acts as a selective 5-HT₁B/1D receptor agonist with affinity values of 0.468-20.4 nM (5-HT₁B) and 0.107-4 nM (5-HT₁D), its N-oxide metabolite demonstrates significantly reduced receptor binding affinity [5] [6].
Metabolically, Zolmitriptan undergoes hepatic transformation primarily via CYP1A2-mediated oxidation, producing three major metabolites:
The N-oxide metabolite represents approximately 8-12% of total urinary metabolites in human studies, compared to 30-40% for the pharmacologically active N-desmethyl metabolite [6] [10]. Zolmitriptan-d6 N-Oxide's structural modifications result in distinct chromatographic behavior compared to the parent drug, typically showing reduced retention time in reversed-phase HPLC systems due to its increased polarity (H₂O:ACN with 0.1% formic acid; 65:35 v/v) [9].
The deuterium labeling creates a mass spectrometric signature that enables unambiguous differentiation from endogenous compounds and other metabolites during LC-MS/MS analysis. When used as an internal standard, it compensates for matrix effects and extraction efficiency variations that affect quantification of the non-deuterated N-oxide metabolite in biological matrices [1] [8] [9]. This application is particularly valuable in pharmacokinetic studies where accurate quantification of minor metabolites is essential for comprehensive metabolic profiling.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7